

Crystal Structure Determination of Salicylaldehyde Azine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Salicylaldehyde azine**

Cat. No.: **B122464**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **Salicylaldehyde azine** ($C_{14}H_{12}N_2O_2$), a compound of interest for its unique photophysical properties and potential applications in materials science and drug development. This document outlines the experimental protocols for its synthesis and crystallization, presents a detailed analysis of its crystal and molecular structure based on X-ray crystallographic data, and discusses the key intermolecular interactions that govern its solid-state packing.

Introduction

Salicylaldehyde azine, also known as 2-Hydroxybenzaldehyde azine, is a symmetrical Schiff base that has garnered significant attention due to its thermochromic and photochromic behaviors.^{[1][2]} These properties are intrinsically linked to its molecular conformation and crystal packing. A thorough understanding of its three-dimensional structure at the atomic level is therefore crucial for the rational design of novel materials and therapeutic agents. This guide summarizes the key findings from single-crystal X-ray diffraction studies, providing a comprehensive resource for researchers in the field.

Experimental Protocols

Synthesis of Salicylaldehyde Azine

The synthesis of **Salicylaldehyde azine** is a straightforward condensation reaction between salicylaldehyde and hydrazine hydrate.^[1]

Materials:

- Salicylaldehyde
- Hydrazine hydrate (80% solution)
- Methanol
- Tetrahydrofuran (THF)

Procedure:

- Dissolve salicylaldehyde (2.0 mmol, 0.244 g) in 15 mL of methanol.
- To this solution, add hydrazine hydrate (1.0 mmol, 0.05 g) while stirring.
- Continue stirring the reaction mixture. A yellow powder of **Salicylaldehyde azine** will precipitate.
- Filter the solid product and wash it thoroughly with cold methanol.
- The crude product can be purified by recrystallization.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution.

Procedure:

- Prepare a saturated solution of the purified **Salicylaldehyde azine** in tetrahydrofuran (THF).
- Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
- Pale yellow, block-shaped single crystals will form over a period of several days.[\[1\]](#)

Crystallographic Data and Structure Refinement

The crystal structure of **Salicylaldehyde azine** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system. The key crystallographic data and refinement parameters are summarized in Table 1.

Parameter	Value	Reference
Empirical Formula	C ₁₄ H ₁₂ N ₂ O ₂	[3][4]
Formula Weight	240.26 g/mol	[3][4]
Crystal System	Monoclinic	[1][2]
Space Group	P2 ₁ /c	[1][2]
a (Å)	8.467	[1][2]
b (Å)	6.318	[1][2]
c (Å)	12.432	[1][2]
β (°)	112.22	[1][2]
Volume (Å ³)	615.4	[1]
Z	2	[1][2]
Calculated Density (g/cm ³)	1.295	[1]
R-factor	0.087	[1][2]

Table 1: Crystallographic Data for **Salicylaldehyde Azine**.

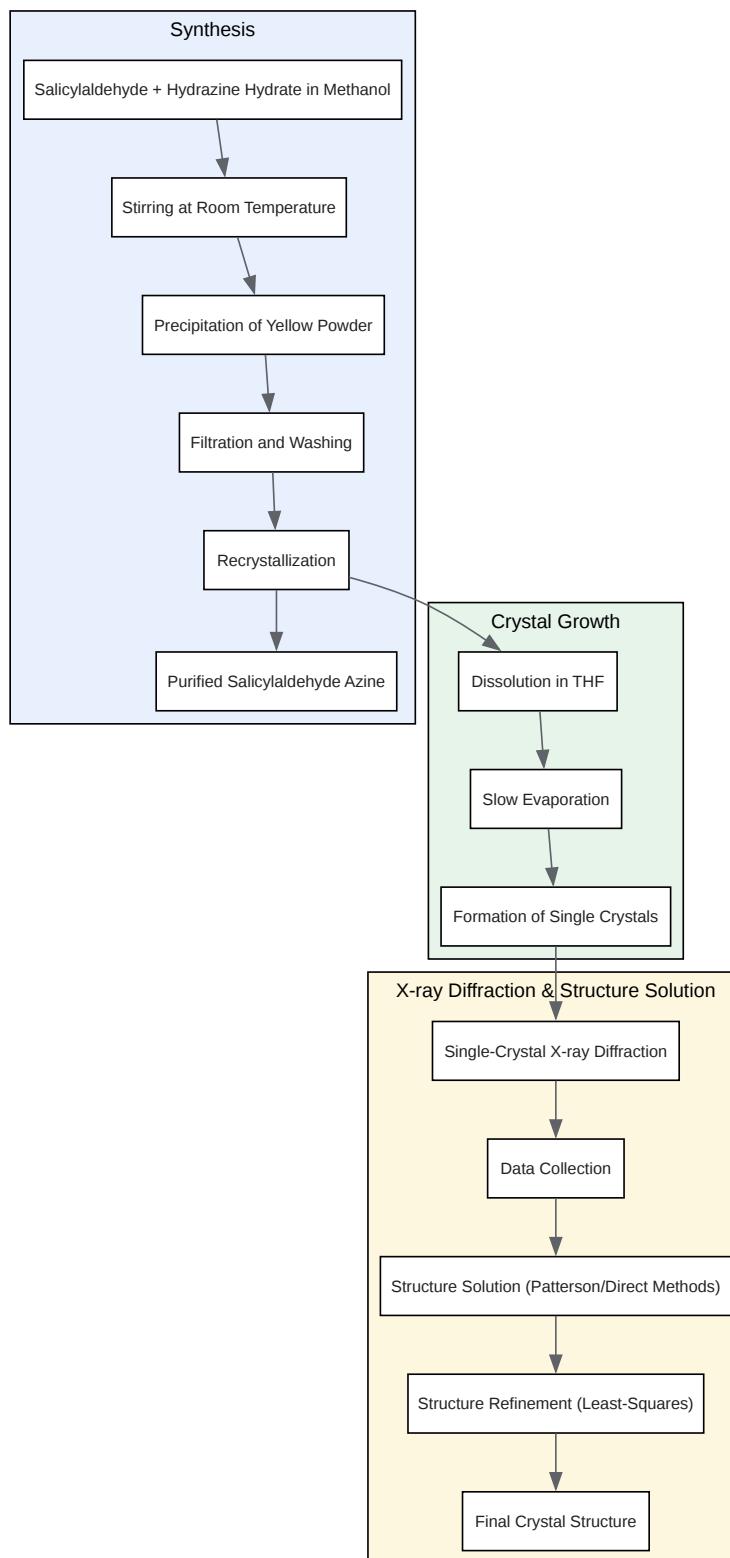
Molecular Structure and Conformation

The **Salicylaldehyde azine** molecule is centrosymmetric and nearly planar.[1][2] The small deviations from planarity are attributed to steric hindrance between the ortho-substituents on the benzene rings. A significant feature of the molecular structure is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the nearest nitrogen atom of the azine bridge.[1][2] This interaction contributes to the planarity and stability of the molecule. The distribution of bond lengths within the benzene ring suggests a significant contribution from a quinonoid resonance form.[1][2]

Selected bond lengths and angles are presented in Table 2. (Note: This data is typically extracted from the full crystallographic information file, CIF).

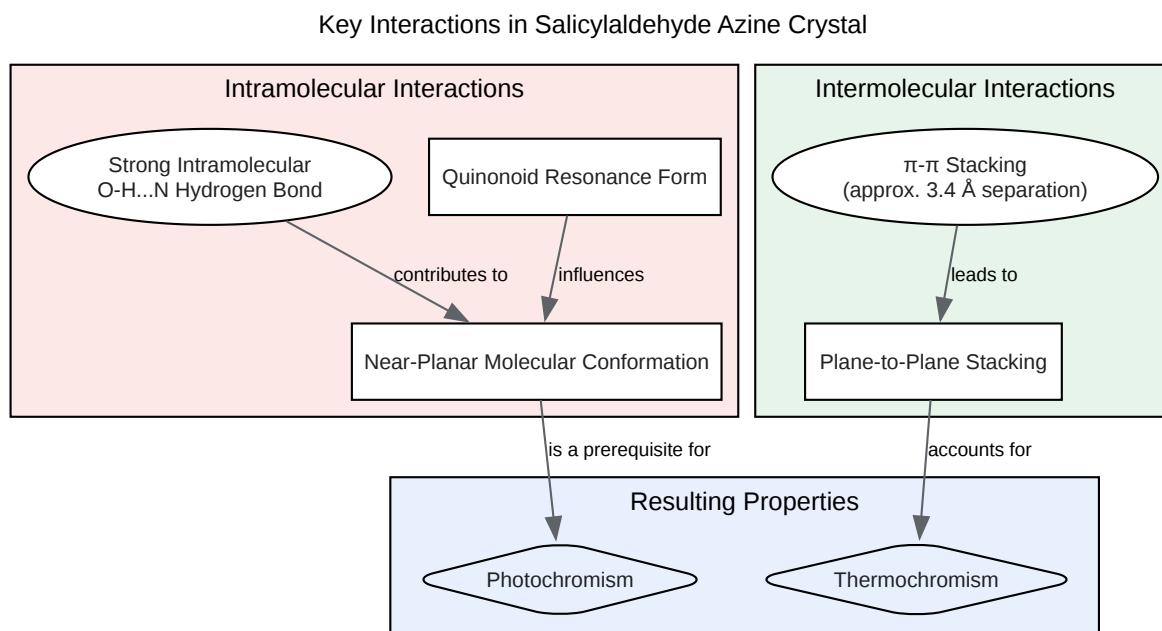
Bond	Length (Å)	Angle	Degree (°)
N-N	1.42	C-N-N	116.5
C-N	1.29	C-C-O	121.0
C-O	1.35	C-C-H	120.0
C-C (aromatic)	1.36-1.41		
O-H...N	2.645		

Table 2: Selected Bond Lengths and Angles for **Salicylaldehyde Azine**.


Intermolecular Interactions and Crystal Packing

In the solid state, **Salicylaldehyde azine** molecules are arranged in plane-to-plane stacks.[\[1\]](#) [\[2\]](#) The perpendicular distance between adjacent molecules in a stack is approximately 3.4 Å, indicating the presence of π - π stacking interactions.[\[1\]](#)[\[2\]](#) These intermolecular forces play a crucial role in the stability of the crystal lattice and are thought to be partially responsible for the observed thermochromic properties of the compound.[\[1\]](#)[\[2\]](#)

Visualizations


Experimental Workflow

Experimental Workflow for Crystal Structure Determination

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis, crystallization, and structure determination of **Salicylaldehyde azine**.

Key Molecular and Intermolecular Interactions

[Click to download full resolution via product page](#)

Caption: Diagram illustrating the key intramolecular and intermolecular interactions that define the crystal structure and properties of **Salicylaldehyde azine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystal and molecular structure of salicylaldehyde azine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Salicylaldazine | C14H12N2O2 | CID 135400567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Salicylaldehyde, azine [webbook.nist.gov]
- 4. 389. Topochemistry. Part VII. The photoactivity of anils of salicylaldehydes in rigid solutions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Crystal Structure Determination of Salicylaldehyde Azine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b122464#crystal-structure-determination-of-salicylaldehyde-azine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com